Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate
Overview
Description
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is an organic compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is a type of tert-butyloxycarbonyl-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids, particularly those involved in peptide synthesis .
Mode of Action
This compound acts as a building block in the synthesis of peptides . The benzyloxycarbonyl group serves as a protective group for the amino function, preventing unwanted side reactions during synthesis . Once the desired peptide bond is formed, the protective group can be removed to reveal the free amino group .
Biochemical Pathways
The compound plays a crucial role in the synthesis of dipeptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Result of Action
The primary result of the action of this compound is the formation of dipeptides . These dipeptides can serve as building blocks for larger proteins, playing a crucial role in biological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This solubility profile can affect the compound’s action, efficacy, and stability in different environments.
Preparation Methods
The synthesis of tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate typically involves the esterification of 5-{[(benzyloxy)carbonyl]amino}pentanoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as pyridine . The reaction is carried out under an inert atmosphere of nitrogen to prevent oxidation and other side reactions. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate include:
- Tert-butyl 5-{[(methoxy)carbonyl]amino}pentanoate
- Tert-butyl 5-{[(ethoxy)carbonyl]amino}pentanoate
- Tert-butyl 5-{[(propoxy)carbonyl]amino}pentanoate
These compounds share similar structural features but differ in the nature of the alkoxy group attached to the carbonyl. The uniqueness of this compound lies in its benzyloxy group, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
tert-butyl 5-(phenylmethoxycarbonylamino)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-15(19)11-7-8-12-18-16(20)21-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLHJMBZIRZECB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63983-88-0 | |
Record name | tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.